![molecular formula C16H16N4O3S B2559375 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(methylsulfonamido)phenyl)acetamide CAS No. 1207040-26-3](/img/structure/B2559375.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(3-(methylsulfonamido)phenyl)acetamide
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Description
The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(3-(methylsulfonamido)phenyl)acetamide” contains a benzimidazole group, a phenyl group, and a methylsulfonamido group . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and is found in various important drugs .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzimidazoles are generally synthesized from o-phenylenediamine and carboxylic acids . The formation of C-N bonds is a key step in this process .Molecular Structure Analysis
The benzimidazole group is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications
Pharmaceutical Research
Imidazole derivatives like this compound are often explored for their potential therapeutic effects. They can serve as a scaffold for developing new drugs due to their ability to interact with various biological targets. For instance, they may be investigated for their antitumor properties, as some imidazole derivatives have shown inhibitory activities against different tumor cell lines .
Organic Synthesis
In the field of organic chemistry, imidazole compounds are valuable intermediates. They can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals. The regiocontrolled synthesis of substituted imidazoles is a significant area of research, focusing on the bonds constructed during the formation of the imidazole ring .
Material Science
Imidazole derivatives are used in the development of new materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These frameworks have applications in gas storage, separation, and catalysis due to their porosity and stability .
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[3-(methanesulfonamido)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-24(22,23)19-13-6-4-5-12(9-13)18-16(21)10-20-11-17-14-7-2-3-8-15(14)20/h2-9,11,19H,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXOHONUTQLNTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-N-(3-(methylsulfonamido)phenyl)acetamide |
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